![molecular formula C21H28N2O2 B5669376 2-[(1-phenylcyclohexyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5669376.png)
2-[(1-phenylcyclohexyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives often involves cycloaddition reactions or condensation reactions. For instance, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione was synthesized through a cost-effective three-step process, highlighting a pathway to synthesizing N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, indicating the diversity of synthetic methods available for such compounds (Pardali et al., 2021).
Molecular Structure Analysis
The crystal structure and molecular mechanics of such compounds reveal intricate details about their conformations. For example, the molecular structure of a closely related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chloro-benzoate, was determined by single-crystal X-ray diffraction, showing a complex architecture with planar, chair, and whorl conformations (Wang et al., 2011).
Chemical Reactions and Properties
Derivatives of diazaspiro[4.5]decane undergo various chemical reactions, including cycloadditions and intramolecular cyclizations. These reactions can lead to a wide array of functionalized compounds with significant pharmacological interest, demonstrating the versatility and reactivity of the spirocyclic and diazaspiro frameworks (Farag et al., 2008).
properties
IUPAC Name |
2-(1-phenylcyclohexanecarbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c24-18-20(10-7-14-22-18)13-15-23(16-20)19(25)21(11-5-2-6-12-21)17-8-3-1-4-9-17/h1,3-4,8-9H,2,5-7,10-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTCJDTTXIFOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC4(C3)CCCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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